

Spectroscopic Profile of Alliacol A: A Technical Guide

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Compound of Interest

Compound Name: *Alliacol A*

Cat. No.: *B1246753*

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Introduction

Alliacol A is a sesquiterpenoid natural product that has garnered interest within the scientific community. Understanding its molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for (-)-**Alliacol A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is compiled to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of (-)-Alliacol A

The following tables summarize the key spectroscopic data obtained for (-)-**Alliacol A**. The data is extracted from the supplementary material of the total synthesis of (-)-**Alliacol A** by Mihelcic and Moeller.^[1]

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (-)-**Alliacol A** (300MHz, CDCl₃)^[1]

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Integration	Assignment
5.75	s	1H	
3.80	d brd, J = 11	1H	
2.77	d with fine splitting, J = 15	1H	
2.35	t with fine splitting, J = 15	1H	
2.24	d brd, J = 11	1H	
2.13	d, J = 15	1H	
2.04	m	1H	
1.73	d, J = 12	1H	
1.68	d, J = 15	1H	
1.53	m	1H	
1.23	s	6H	
1.08	d, J = 6	3H	

Table 2: ^{13}C NMR Spectroscopic Data for (-)-**Alliacol A** (75MHz, CDCl_3)[\[1\]](#)

Chemical Shift (δ) ppm
172.5
171.9
112.4
97.0
85.2
67.6
49.5
43.7
36.3
33.3
32.4
26.6
25.2
19.0

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (-)-**Alliacol A**[\[1\]](#)

Ionization Mode	m/z [M+H] ⁺	Calculated Formula	Calculated m/z
FAB	237.1491	C ₁₄ H ₂₁ O ₃	237.1491

Infrared (IR) Spectroscopy Data

Specific IR data for the final compound (-)-**Alliacol A** is not detailed in the provided reference material. However, IR spectra for related intermediates in its synthesis were recorded.[\[1\]](#)

Experimental Protocols

The following experimental protocols are based on the general information provided for the synthesis and characterization of (-)-**Alliacol A**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.^[1]
- Sample Preparation: Samples were dissolved in deuteriochloroform (CDCl₃).^[1]
- Referencing: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).^[1]
- 2D NMR Experiments: For 2D NMR experiments, a mixing time of 600 milliseconds was used. Typically, 2048 data points were acquired in t₂ and 200–300 data points were taken in t₁.^[1]
- Purity Assessment: The purity of the compounds was established as being greater than 95% using ¹H NMR and ¹³C NMR.^[1]

High-Resolution Mass Spectrometry (HRMS)

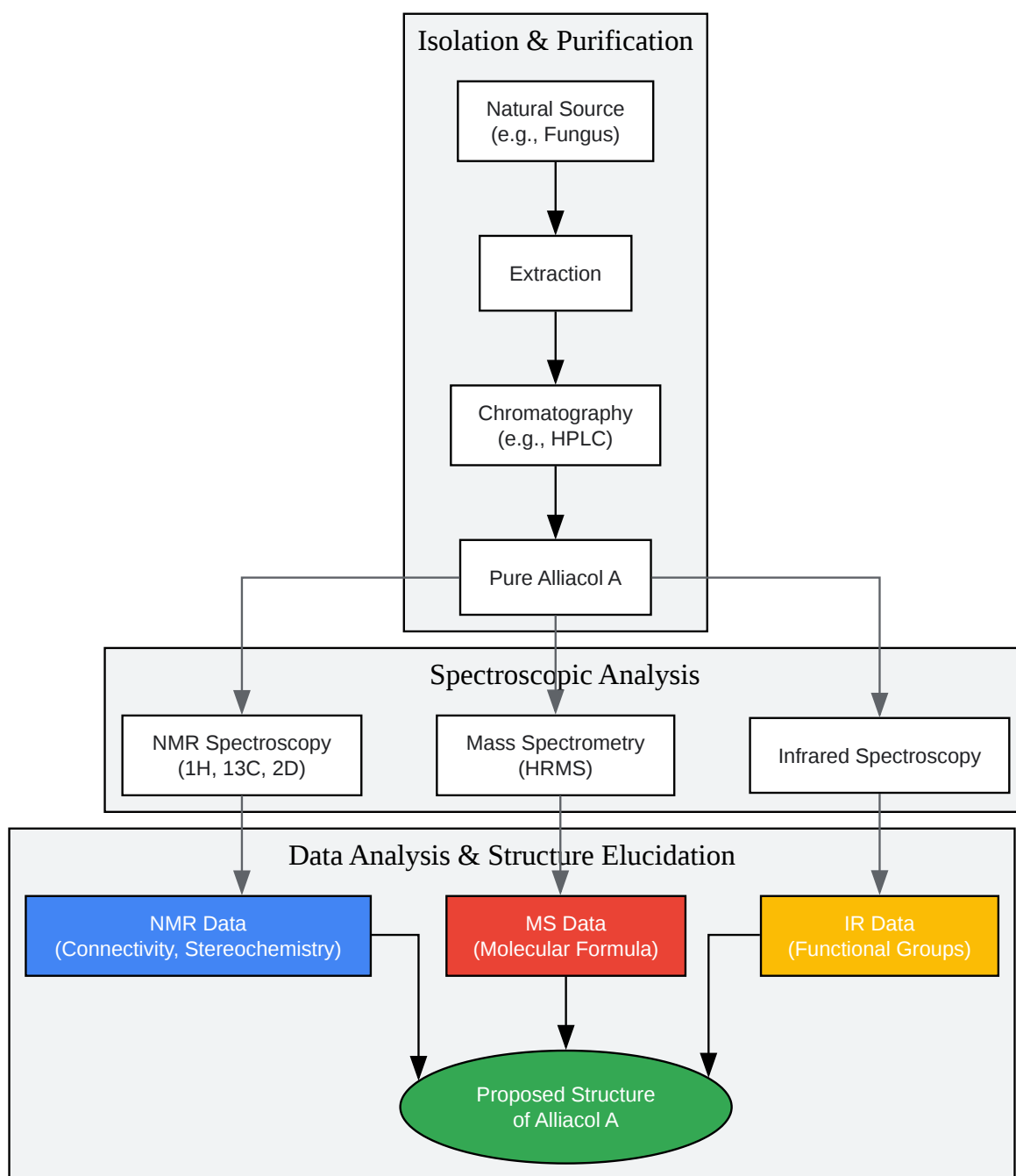
- Instrumentation: High-resolution mass spectral data were obtained using a Kratos MS-50 spectrometer.^[1]
- Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.^[1]
- Acceleration Voltage: An acceleration voltage of 8 keV was applied.^[1]

Infrared (IR) Spectroscopy

- Instrumentation: Infrared spectra were obtained using a Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.^[1]

Workflow for Spectroscopic Analysis

As specific signaling pathways for **Alliacol A** are not extensively documented, the following diagram illustrates the general workflow for the spectroscopic characterization and structural elucidation of a novel natural product like **Alliacol A**.



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Caption: Workflow for the isolation and structural elucidation of **Alliacol A**.

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References

- 1. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
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